molecular formula C12H17NO B15341312 cis-3,4-Dimethyl-2-phenylmorpholine

cis-3,4-Dimethyl-2-phenylmorpholine

Cat. No.: B15341312
M. Wt: 191.27 g/mol
InChI Key: MFOCDFTXLCYLKU-JQWIXIFHSA-N
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Description

cis-3,4-Dimethyl-2-phenylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of pharmacological activities and are used in various industrial applications. The compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 3 and 4 positions and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Dimethyl-2-phenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenyl-2,3-butanediamine with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired morpholine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: cis-3,4-Dimethyl-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: cis-3,4-Dimethyl-2-phenylmorpholine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, morpholine derivatives are studied for their potential pharmacological activities. This compound may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: The compound is explored for its potential use in drug development. Morpholine derivatives have shown promise in treating various diseases, and this compound may have similar applications.

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, solvent, and intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of cis-3,4-Dimethyl-2-phenylmorpholine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,4-Dimethylmorpholine: Lacks the phenyl group at the 2 position.

    2-Phenylmorpholine: Lacks the methyl groups at the 3 and 4 positions.

    cis-2,6-Dimethylmorpholine: Has methyl groups at the 2 and 6 positions instead of 3 and 4.

Uniqueness: cis-3,4-Dimethyl-2-phenylmorpholine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups in the morpholine ring can lead to distinct properties compared to other morpholine derivatives.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m0/s1

InChI Key

MFOCDFTXLCYLKU-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2

Origin of Product

United States

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